molecular formula C12H17Cl2N3O2 B2938752 1-(4-Aminophenoxy)-3-(1H-imidazol-1-yl)-2-propanol dihydrochloride CAS No. 1609400-48-7

1-(4-Aminophenoxy)-3-(1H-imidazol-1-yl)-2-propanol dihydrochloride

Cat. No. B2938752
CAS RN: 1609400-48-7
M. Wt: 306.19
InChI Key: HQUPTNCJDBVTDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Aminophenoxy)-3-(1H-imidazol-1-yl)-2-propanol dihydrochloride, commonly known as AIP, is a chemical compound that has been extensively studied for its potential applications in scientific research. AIP is a selective inhibitor of Hsp90, a molecular chaperone protein that is involved in the folding and stabilization of many oncogenic proteins.

Scientific Research Applications

AIP has been extensively studied for its potential applications in scientific research. Its selective inhibition of Hsp90 makes it a promising candidate for the development of cancer therapeutics. Hsp90 is known to stabilize many oncogenic proteins, and its inhibition can lead to the degradation of these proteins, resulting in the suppression of tumor growth. AIP has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Mechanism of Action

Advantages and Limitations for Lab Experiments

AIP has several advantages for lab experiments. Its selective inhibition of Hsp90 makes it a valuable tool for studying the role of this protein in cancer and other diseases. AIP has also been shown to have good solubility in aqueous solutions, making it easy to administer to cells and animals. However, AIP has some limitations for lab experiments. Its potency and selectivity for Hsp90 may vary depending on the cell type and experimental conditions, and its effects on normal cells and tissues are not well understood.

Future Directions

There are several future directions for research on AIP. One area of interest is the development of more potent and selective Hsp90 inhibitors. Another area of interest is the investigation of the effects of AIP on normal cells and tissues, as well as its potential side effects. Additionally, the combination of AIP with other cancer therapies, such as chemotherapy and radiation, is an area of active research. Overall, AIP has great potential for the development of cancer therapeutics and the treatment of inflammatory diseases, and further research is needed to fully understand its mechanisms of action and potential applications.

Synthesis Methods

The synthesis of AIP is a multi-step process that involves the reaction of 4-aminophenol with imidazole-1-yl-propan-2-ol in the presence of a catalyst. The resulting product is then purified and converted into its dihydrochloride salt form. The synthesis of AIP has been optimized over the years, and several methods have been developed to improve the yield and purity of the final product.

properties

IUPAC Name

1-(4-aminophenoxy)-3-imidazol-1-ylpropan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2.2ClH/c13-10-1-3-12(4-2-10)17-8-11(16)7-15-6-5-14-9-15;;/h1-6,9,11,16H,7-8,13H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQUPTNCJDBVTDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OCC(CN2C=CN=C2)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Aminophenoxy)-3-(1H-imidazol-1-yl)-2-propanol dihydrochloride

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